2-Amino-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

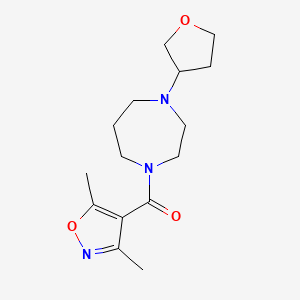

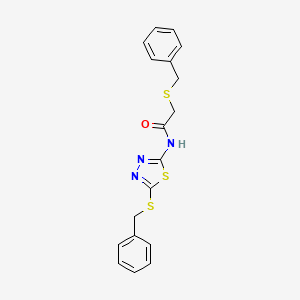

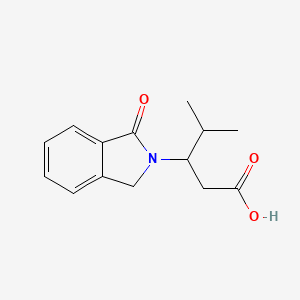

“2-Amino-1,3-benzoxazole-5-sulfonamide” is a compound with the CAS Number: 1479273-05-6 . It has a molecular weight of 213.22 . The compound is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of 2-aminobenzoxazoles involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluene sulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . These synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .

Molecular Structure Analysis

The InChI code for “2-Amino-1,3-benzoxazole-5-sulfonamide” is 1S/C7H7N3O3S/c8-7-10-5-3-4 (14 (9,11)12)1-2-6 (5)13-7/h1-3H, (H2,8,10) (H2,9,11,12) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antifungal Activity

Benzoxazole derivatives have been shown to display significant antifungal activity. This activity is comparable to standard drugs like voriconazole against pathogens such as Aspergillus niger .

Synthesis Strategies

Advancements in synthesis strategies using 2-aminophenol as a precursor have led to the production of various benzoxazole derivatives. These methods include condensation reactions with aldehydes to produce 2-aryl benzoxazole derivatives .

Antibacterial Properties

Some benzoxazole derivatives have been tested against common pathogens like Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Candida albicans, showing promising antibacterial properties .

Agricultural Applications

In agriculture, 2-aminobenzoxazole derivatives have been designed and synthesized as antifungal agents. They have shown excellent and broad-spectrum antifungal activities, comparable to commercial fungicides like hymexazol .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a wide range of pathways due to their broad biological activities .

Pharmacokinetics

The compound’s storage temperature is at room temperature , which might suggest its stability under normal conditions.

Result of Action

Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-amino-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUHKFGGRNZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2990988.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)

![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)

![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)

![[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2990999.png)